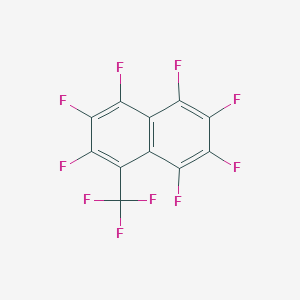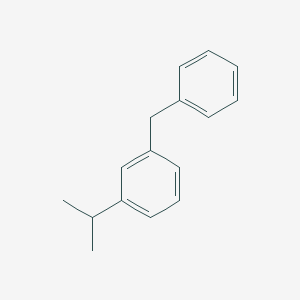
1-Benzyl-3-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a benzyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(propan-2-yl)benzene can be synthesized through several methods, including Friedel-Crafts alkylation and other electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with benzyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts can also enhance the selectivity and yield of the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to form corresponding alkylbenzenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, H2CrO4 in aqueous medium.
Reduction: LiAlH4 in anhydrous ether, H2 with a metal catalyst (e.g., Pd/C).
Substitution: HNO3 and H2SO4 for nitration, H2SO4 for sulfonation, Cl2 or Br2 with a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alkylbenzenes.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.
Applications De Recherche Scientifique
1-Benzyl-3-(propan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzenes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(propan-2-yl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring. The benzylic position is particularly reactive due to the resonance stabilization of the benzylic carbocation intermediate. This makes the compound susceptible to electrophilic and nucleophilic attacks, leading to various substitution and addition reactions.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(propan-2-yl)benzene can be compared with other similar compounds, such as:
Toluene (methylbenzene): Similar in structure but with a methyl group instead of a benzyl and isopropyl group. Toluene is less sterically hindered and more reactive in electrophilic aromatic substitution reactions.
Cumene (isopropylbenzene): Contains an isopropyl group but lacks the benzyl group. Cumene is used primarily in the production of phenol and acetone.
Ethylbenzene: Contains an ethyl group instead of a benzyl and isopropyl group. Ethylbenzene is a precursor to styrene, which is used in the production of polystyrene plastics.
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
115372-35-5 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-benzyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(2)16-10-6-9-15(12-16)11-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3 |
Clé InChI |
MSOOLYJBQGXIJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)
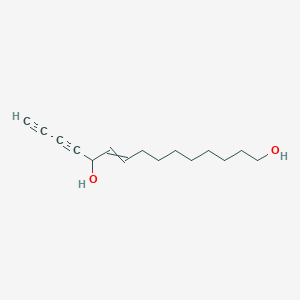
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)

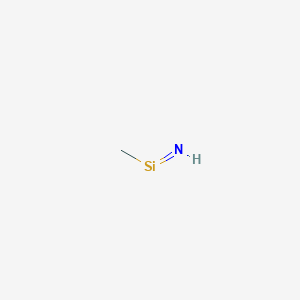
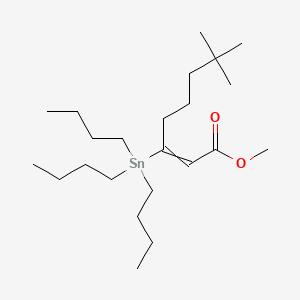
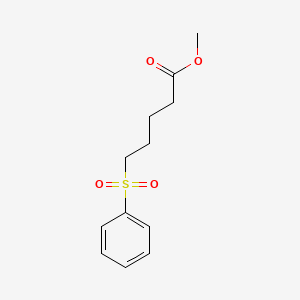
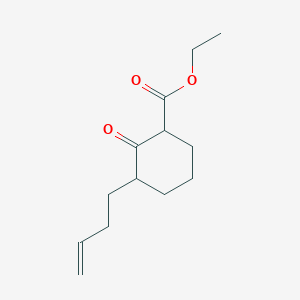
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
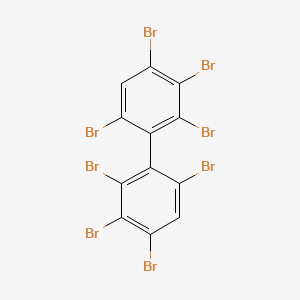
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
